molecular formula C14H19ClN4O3 B6963680 N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide

Cat. No.: B6963680
M. Wt: 326.78 g/mol
InChI Key: ONDFINMSZCYTBW-UHFFFAOYSA-N
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Description

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrole ring, and a chloro substituent. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the acetyl group. The pyrrole ring is then synthesized and chlorinated. Finally, the carboxamide group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    N-[3-(4-acetylpiperazin-1-yl)methyl]phenyl]pyridine-4-carboxamide: This compound has a similar piperazine and acetyl group but differs in the aromatic ring structure.

    N-(3-(4-acetylpiperazin-1-yl)quinolin-5-yl)-3-nitrobenzenesulfonamide: This compound contains a quinoline ring and a nitro group, offering different chemical and biological properties.

Properties

IUPAC Name

N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-4-chloro-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-10(20)18-4-6-19(7-5-18)13(21)2-3-16-14(22)12-8-11(15)9-17-12/h8-9,17H,2-7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDFINMSZCYTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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